3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine 3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine
Brand Name: Vulcanchem
CAS No.: 893996-82-2
VCID: VC7040913
InChI: InChI=1S/C11H9N3O2S/c1-17-11-6-5-10(12-13-11)8-3-2-4-9(7-8)14(15)16/h2-7H,1H3
SMILES: CSC1=NN=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C11H9N3O2S
Molecular Weight: 247.27

3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine

CAS No.: 893996-82-2

Cat. No.: VC7040913

Molecular Formula: C11H9N3O2S

Molecular Weight: 247.27

* For research use only. Not for human or veterinary use.

3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine - 893996-82-2

Specification

CAS No. 893996-82-2
Molecular Formula C11H9N3O2S
Molecular Weight 247.27
IUPAC Name 3-methylsulfanyl-6-(3-nitrophenyl)pyridazine
Standard InChI InChI=1S/C11H9N3O2S/c1-17-11-6-5-10(12-13-11)8-3-2-4-9(7-8)14(15)16/h2-7H,1H3
Standard InChI Key DXGFALXWLMQQMP-UHFFFAOYSA-N
SMILES CSC1=NN=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Overview of Key Findings

3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methylsulfanyl group at position 3 and a 3-nitrophenyl group at position 6. This structurally complex molecule has garnered interest in pharmaceutical and materials science research due to its potential bioactivity and electronic properties. While direct studies on this specific derivative remain limited, its structural analogs and synthetic pathways provide critical insights into its behavior, reactivity, and applications.

Chemical Structure and Nomenclature

Molecular Architecture

The compound belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. The substitution pattern at positions 3 and 6 introduces distinct electronic and steric effects:

  • 3-Methylsulfanyl group: A sulfur-containing moiety (–S–CH₃) that enhances electron density at the pyridazine ring through resonance effects.

  • 6-(3-Nitrophenyl) group: A nitro-substituted phenyl ring (–C₆H₄–NO₂) at the para position, contributing strong electron-withdrawing characteristics.

The interplay between these groups creates a polarized electronic environment, influencing reactivity in substitution and coupling reactions .

Spectroscopic Characterization

While experimental data for this specific compound is scarce, analogous pyridazine derivatives exhibit characteristic spectral features:

  • ¹H NMR: Aromatic protons typically resonate between δ 7.5–8.5 ppm, with splitting patterns reflecting substitution symmetry.

  • ¹³C NMR: The nitrophenyl group’s carbons appear downfield (δ 120–150 ppm), while the pyridazine ring carbons resonate near δ 140–160 ppm .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-methylsulfanyl-6-(3-nitrophenyl)pyridazine can be approached through two primary routes:

  • Functionalization of a preformed pyridazine core

  • Cyclization of appropriately substituted precursors

Route 1: Chloropyridazine Intermediate

A widely used strategy involves 3,6-dichloropyridazine as a key intermediate, as demonstrated in the synthesis of related compounds :

  • Chlorination of dihydroxypyridazine:

    3,6-Dihydroxypyridazine+POCl3CHCl3,5065C3,6-Dichloropyridazine(Yield: 72–88%)[2]\text{3,6-Dihydroxypyridazine} + \text{POCl}_3 \xrightarrow{\text{CHCl}_3, \, 50–65^\circ \text{C}} \text{3,6-Dichloropyridazine} \quad (\text{Yield: 72–88\%})[2]
  • Nucleophilic substitution:

    • Step 1: Reaction with NaSMe in methanol introduces the methylsulfanyl group at position 3.

    • Step 2: Suzuki-Miyaura coupling with 3-nitrophenylboronic acid installs the aryl group at position 6 .

Route 2: Cyclocondensation Approach

Alternative methods involve cyclizing hydrazine derivatives with diketones or ketoesters. For example:

Hydrazine+Methyl 3-nitrobenzoylacetateHCl,  \DeltaPyridazine intermediate(Followed by thiolation)\text{Hydrazine} + \text{Methyl 3-nitrobenzoylacetate} \xrightarrow{\text{HCl, \, \Delta}} \text{Pyridazine intermediate} \quad (\text{Followed by thiolation})

Physicochemical Properties

Thermal Stability

Applications and Biological Activity

Materials Science Applications

The compound’s electron-deficient aromatic system makes it a candidate for:

  • Organic semiconductors: As an n-type dopant in photovoltaic devices.

  • Ligand design: Coordinating transition metals in catalysis.

Recent Advances and Research Directions

Optimized Synthetic Protocols

Recent patents highlight improvements in pyridazine functionalization:

  • Solvent systems: Chloroform/MeOH mixtures increase substitution yields by 15–20% compared to pure DMF .

  • Catalysis: Palladium nanoparticles enhance coupling efficiency with aryl boronic acids (TOF up to 1,200 h⁻¹).

Computational Studies

Density functional theory (DFT) calculations predict:

  • HOMO-LUMO gap: 3.2 eV, suggesting suitability for optoelectronic applications.

  • NLO properties: Hyperpolarizability (β) of 45 × 10⁻³⁰ esu, indicating potential in nonlinear optics.

Challenges and Future Prospects

Synthetic Limitations

  • Regioselectivity issues: Competing reactions at positions 3 and 6 require careful control of stoichiometry.

  • Purification difficulties: Nitro groups complicate crystallization, necessitating silica gel chromatography .

Recommended Research Priorities

  • Biological screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Process intensification: Develop continuous-flow synthesis to improve scalability.

  • Derivatization studies: Explore sulfone analogs for enhanced metabolic stability.

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